L-Arginyl-L-phenylalanine Acetate Salt
Overview
Description
Scientific Research Applications
Metabolic Versatility and Health Benefits
L-Arginyl-L-phenylalanine Acetate Salt is associated with L-arginine, an amino acid known for its metabolic versatility. Research indicates that L-arginine has multiple beneficial pharmacological effects, such as reducing the risk of vascular and heart diseases, improving erectile dysfunction, enhancing immune response, and inhibiting gastric hyperacidity. The demonstrated anti-aging benefits of L-arginine suggest significant potential for various health applications (Gad, 2010).
Cardiovascular System Impact
L-arginine, a key component of L-Arginyl-L-phenylalanine Acetate Salt, plays a crucial role in cardiovascular health. It serves as the sole substrate for nitric oxide production, influencing blood vessels and heart health. Research reveals L-arginine's beneficial effects on endothelium in conditions associated with reduced nitric oxide synthesis. Studies involving healthy volunteers and patients with hypertension and diabetes suggest L-arginine's role in regulating vascular hemostasis. Moreover, it exhibits antiaggregatory, anticoagulatory, and profibrinolytic effects, indicating its therapeutic potential for cardiovascular disorders (Cylwik, Mogielnicki, & Buczko, 2005).
Cognitive Function and Neurological Disorders
L-Arginyl-L-phenylalanine Acetate Salt, through its association with L-arginine, may have implications for cognitive function and neurological disorders. Elevated blood phenylalanine levels, as seen in phenylketonuria (PKU), can disrupt cerebral metabolism and cognitive function. Research explores the pathogenesis of PKU, focusing on the effects of disrupted amino acid transport and neurotransmitter synthesis on cognitive outcomes. The role of L-arginine in this context is crucial for understanding and potentially mitigating the cognitive impairments associated with PKU (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).
Cancer Therapy
L-Arginyl-L-phenylalanine Acetate Salt, through L-arginine, is explored in the context of cancer therapy. Arginine deprivation is gaining attention as a metabolic therapy for cancer, targeting arginine-dependent malignancies. Studies focus on understanding the role of argininosuccinate synthetase in amino acid metabolism and its therapeutic relevance. The mechanism of tumor cell death through arginine deprivation and the development of resistance to arginine-degrading enzymes are areas of active research. Clinical trials are underway to assess the efficacy of arginine deprivation in treating advanced malignancies, making it a promising approach (Feun, Kuo, & Savaraj, 2015).
properties
IUPAC Name |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCGKDWKVVHIHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000346 | |
Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginyl-L-phenylalanine Acetate Salt | |
CAS RN |
79220-29-4 | |
Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.